![molecular formula C22H28N6O4 B2498107 N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207008-65-8](/img/structure/B2498107.png)
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazoloquinazolines are heterocyclic compounds combining triazole and quinazoline moieties. These compounds are of significant interest due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities. The synthesis and study of such compounds help in understanding their structure-activity relationships, leading to the development of new therapeutic agents.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives generally involves multi-step reactions, starting from the preparation of the quinazoline base followed by cyclization with appropriate reagents to introduce the triazolo ring. A common approach includes the condensation of anthranilamide with isocyanates, leading to quinazolinone derivatives, which are then further modified to introduce the triazolo moiety through cyclization reactions (Chern et al., 1988).
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized using spectroscopic methods such as NMR, MS, FT-IR, and X-ray crystallography. These techniques confirm the arrangement of atoms within the molecule and the presence of specific functional groups. For example, Yao et al. (2022) synthesized a new triazoline-quinazolinone compound and confirmed its structure using MS, NMR, FT-IR spectroscopy, and X-ray diffraction (Yao et al., 2022).
Chemical Reactions and Properties
Triazoloquinazoline derivatives undergo various chemical reactions, including alkylation, acylation, and sulfonylation, enabling the introduction of different substituents into the molecule. These modifications significantly affect the compounds' biological activities and physicochemical properties (Chernyshev et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity Research on compounds with structural similarities to N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide includes studies on the reactions of anthranilamide with isocyanates, leading to the synthesis of novel quinazoline derivatives. These synthetic routes offer insights into potential methods for creating a variety of quinazoline-based compounds, which may include the compound (Chern et al., 1988).
Biological Evaluation and Potential Applications Further research has extended into the design, synthesis, and biological evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives. These studies include docking with oxido-reductase and DNA gyrase enzymes, suggesting potential antimicrobial, antioxidant, and even anticancer applications through structural modifications and optimization of these compounds (Gadhave & Kuchekar, 2020).
Antimicrobial Properties The primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents emphasizes the antimicrobial potential of triazole and quinazoline derivatives. These compounds have shown moderate to good activities against various pathogens, indicating that similar compounds, possibly including N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, could be explored for antimicrobial applications (Pokhodylo et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-butan-2-yl-4-cyclopropyl-1,5-dioxo-2-[2-oxo-2-(propan-2-ylamino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-5-13(4)24-19(30)14-6-9-16-17(10-14)28-21(27(20(16)31)15-7-8-15)25-26(22(28)32)11-18(29)23-12(2)3/h6,9-10,12-13,15H,5,7-8,11H2,1-4H3,(H,23,29)(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTXPILRMFHPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC(C)C)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

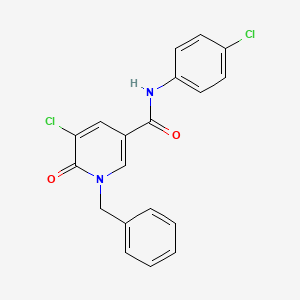
![N-(4-methoxyphenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498026.png)
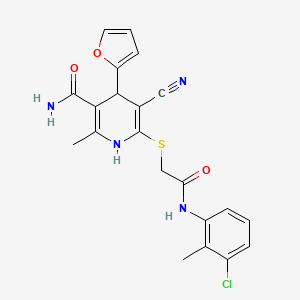
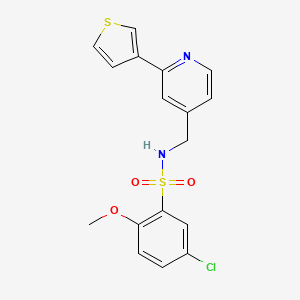
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
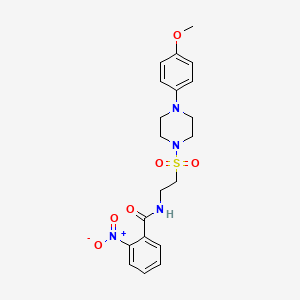
![1-[(Benzenesulfonyl)methyl]pyridin-1-ium perchlorate](/img/structure/B2498037.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2498038.png)
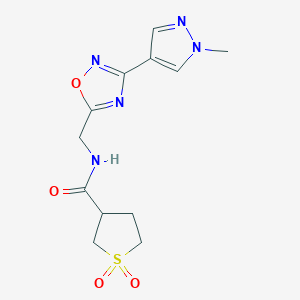
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
![N-[3-Methyl-4-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2498043.png)
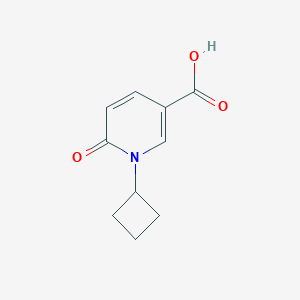
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)